molecular formula C20H20N6OS B2669588 2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone CAS No. 1206991-03-8

2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone

Cat. No.: B2669588
CAS No.: 1206991-03-8
M. Wt: 392.48
InChI Key: ROXWRMYFVQTWPZ-UHFFFAOYSA-N
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Description

2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by their ring structures that contain at least two different elements as members of the ring(s). This particular compound features a unique combination of pyrazole, triazole, and pyrazine rings, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Pyrazole Ring: Starting with phenylhydrazine and ethyl acetoacetate, the pyrazole ring is formed through a cyclization reaction.

    Construction of the Triazole Ring: The pyrazole derivative is then reacted with hydrazine and an appropriate aldehyde to form the triazole ring.

    Integration of the Pyrazine Ring: The triazole derivative undergoes further cyclization with a suitable dicarbonyl compound to form the pyrazine ring.

    Thioether Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen-containing rings, potentially leading to the opening of these rings or the reduction of double bonds within the rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed under appropriate conditions (e.g., acidic or basic environments).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced nitrogen-containing rings or ring-opened products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of heterocyclic systems and the effects of different substituents on chemical reactivity.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its complex structure. It could potentially interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, derivatives of this compound might be explored for their therapeutic potential

Industry

Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules. Its unique structure might also make it useful in materials science, for example, in the development of new polymers or as a component in electronic devices.

Mechanism of Action

The mechanism of action of 2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites, preventing substrate access.

    Receptor Modulation: It might interact with cell surface or intracellular receptors, altering their activity and downstream signaling pathways.

    DNA Intercalation: The aromatic rings could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(morpholin-1-yl)ethanone
  • 2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Uniqueness

Compared to similar compounds, 2-((9-Phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-1-(piperidin-1-yl)ethanone is unique due to the presence of the piperidine ring, which can influence its pharmacokinetic properties and biological activity

Properties

IUPAC Name

2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N6OS/c27-18(24-9-5-2-6-10-24)14-28-20-22-21-19-17-13-16(15-7-3-1-4-8-15)23-26(17)12-11-25(19)20/h1,3-4,7-8,11-13H,2,5-6,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXWRMYFVQTWPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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